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Compound of Interest

Compound Name: Sodium phenol

Cat. No.: B8718760

This technical support center provides troubleshooting guidance and frequently asked
qguestions (FAQs) to help researchers, scientists, and drug development professionals improve
the purity of RNA isolated using the phenol-chloroform method.

Frequently Asked Questions (FAQS)

Q1: What are the expected absorbance ratios for pure RNA?

For high-quality RNA, the following spectrophotometric ratios are expected:

Metric Ideal Ratio Indication of Purity

A lower ratio may indicate
A260/A280 ~2.0 protein or phenol

contamination.

A lower ratio often suggests

contamination with
A260/A230 20-2.2 o

guanidinium salts, phenol, or

other organic compounds.[1]

Q2: What are the common contaminants in a phenol-chloroform RNA extraction?

Common contaminants include:
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» Phenol: Carried over from the organic phase, it can inhibit downstream enzymatic reactions.

[2]

e Guanidinium salts: Originating from the lysis buffer (e.g., TRIzol), these can inhibit reverse
transcriptase and polymerase enzymes.[1]

» Ethanol: Residual ethanol from the washing steps can interfere with downstream
applications like RT-qPCR.

o Genomic DNA (gDNA): Incomplete phase separation can lead to gDNA contamination.
Q3: How do I know if my RNA sample is contaminated?

Low A260/280 and A260/A230 ratios are the primary indicators of contamination. Visual cues
during the extraction process, such as a viscous aqueous phase (indicating high gDNA
content) or a discolored RNA pellet, can also suggest impurity.

Q4: Can I still use my RNA sample if the purity ratios are low?

The suitability of an RNA sample with low purity ratios depends on the downstream application.
While some applications like RT-gPCR may tolerate minor impurities, others like RNA
sequencing require high-purity RNA.[3][4] It is generally recommended to perform a cleanup
procedure for samples with suboptimal ratios.

Troubleshooting Guide

This guide addresses specific issues that can arise during phenol-chloroform RNA extraction.

Low A260/230 Ratio (<1.8)

A low A260/230 ratio is one of the most common issues and typically points to contamination
with guanidinium thiocyanate or phenol.

Problem: The A260/230 ratio of my RNA sample is below 1.8.

Possible Causes & Solutions:
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Cause Solution

1. Additional Ethanol Wash: Perform an extra
wash step with 75-80% ethanol after pelleting
the RNA. Ensure all supernatant is removed
after each wash. Three washes may be
Guanidinium Salt Contaminaion necessary for heavily contaminated samples.[5]
[6] 2. RNA Re-precipitation: If additional washes
are insufficient, re-precipitate the RNA. This
involves re-dissolving the RNA in nuclease-free
water, adding a salt (e.g., sodium acetate), and

precipitating with ethanol or isopropanol.[7][8]

1. Additional Chloroform Extraction: After the
initial phenol-chloroform extraction, perform a
second extraction on the aqueous phase with
chloroform alone. This helps to remove residual
Phenol Contamination phenol.[2][9] 2. Careful Pipetting: When
separating the aqueous and organic phases, be
careful not to disturb the interphase. It is better
to leave a small amount of the aqueous phase

behind than to risk carrying over phenol.

An additional ethanol wash can significantly improve the A260/230 ratio by removing residual

salts.
Washing Steps Average A260/230 Ratio
One 75% Ethanol Wash 1.55
Two 75% Ethanol Washes 2.05

Note: These are representative values and actual results may vary depending on the sample
and initial contamination level.

Low A260/280 Ratio (<1.8)

A low A260/280 ratio is often indicative of protein or phenol contamination.
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Problem: The A260/280 ratio of my RNA sample is below 1.8.

Possible Causes & Solutions:

Cause Solution

1. Incomplete Phase Separation: Ensure
thorough mixing during the phenol-chloroform
extraction to allow for complete protein
denaturation and partitioning into the organic
Protein Contamination phase and interphase. 2. Avoid the Interphase:
When collecting the aqueous phase, be
extremely careful to avoid aspirating any of the
white, flocculent material at the interphase,

which is rich in denatured protein.[10]

1. Additional Chloroform Extraction: As with a
low A260/230 ratio, an additional chloroform
extraction can help remove residual phenol.[2]
o 2. Use of Phase Lock Gel: Consider using
Phenol Contamination _ _
phase lock gel tubes, which create a solid
barrier between the aqueous and organic
phases, simplifying the removal of the aqueous

phase without interphase contamination.

Genomic DNA Contamination

Genomic DNA can co-precipitate with RNA and interfere with downstream applications,
especially RT-gPCR.

Problem: My RNA sample is viscous, and | suspect gDNA contamination.

Possible Causes & Solutions:
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Cause Solution

1. Use of Acidic Phenol: Ensure the phenol
solution is acidic (pH 4-5). At this pH, DNA is
denatured and preferentially partitions into the
organic phase, while RNA remains in the
aqueous phase.[11] 2. DNase Treatment: After
Incomplete DNA Partitioning RNA isolation, treat the sample with RNase-free
DNase to degrade any contaminating gDNA.
Subsequently, the DNase must be removed,
which can be achieved through a re-extraction
with phenol-chloroform or by using a column-

based cleanup kit.[11]

1. Reduce Starting Material: Overloading the

extraction with too much starting material can
Excessive Sample Input lead to incomplete lysis and inefficient phase

separation. Follow the recommended sample-to-

reagent ratios.

Experimental Protocols
Standard Phenol-Chloroform RNA Extraction

This protocol is a general guideline and may need optimization for specific sample types.

e Homogenization: Homogenize cells or tissues in a guanidinium-based lysis solution (e.g.,
TRIzol) according to the manufacturer's instructions.

e Phase Separation:
o Add 0.2 volumes of chloroform per volume of lysis solution.
o Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.
o Centrifuge at 12,000 x g for 15 minutes at 4°C.

e RNA Precipitation:
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[e]

Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase.

(¢]

Add 0.5 volumes of isopropanol and mix gently.

[¢]

Incubate at room temperature for 10 minutes.

[¢]

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.

 RNA Wash:
o Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
o Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
o Repeat the wash step.

e Resuspension:

o Carefully remove all residual ethanol and air-dry the pellet for 5-10 minutes. Do not over-
dry.

o Resuspend the RNA pellet in an appropriate volume of RNase-free water.

RNA Re-precipitation for Purity Improvement

This protocol can be used to clean up RNA samples with low purity ratios.[7][8]

Dilution: Bring the volume of your RNA sample to 100 pL with RNase-free water.
o Salt Addition: Add 10 pL of 3 M sodium acetate (pH 5.2).
» Ethanol Precipitation: Add 2.5 to 3 volumes (250-300 L) of ice-cold 100% ethanol.

 Incubation: Incubate at -20°C for at least 30 minutes. For low concentration samples,
incubate overnight.

o Pelleting: Centrifuge at maximum speed for 30 minutes at 4°C.

e Washing: Discard the supernatant and wash the pellet twice with 70-75% ethanol.
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* Resuspension: Air-dry the pellet and resuspend in RNase-free water.

Visual Guides

Sample Homogenization
in Lysis Buffer

Add Chloroform &
Centrifuge for Phase Separation

i

Transfer Aqueous Phase
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:

Precipitate RNA
with Isopropanol

i

Wash Pellet with
75% Ethanol (1st time)

'

Wash Pellet with
75% Ethanol (2nd time)

:

Air-dry Pellet and
Resuspend in RNase-free Water
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Click to download full resolution via product page

Caption: Standard Phenol-Chloroform RNA Extraction Workflow.
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Caption: Troubleshooting Logic for Low RNA Purity Ratios.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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